Methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate;hydrochloride
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Overview
Description
Methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate;hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring fused with a piperidine moiety, making it a significant compound in medicinal chemistry and organic synthesis. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate;hydrochloride typically involves the reaction of piperidine-4-carboxylic acid with hydrazine derivatives. The process begins with the formation of β-keto esters from piperidine-4-carboxylic acid, which are then treated with N,N-dimethylformamide dimethyl acetal. The subsequent reaction with hydrazine derivatives leads to the formation of the pyrazole ring .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for bioactive compounds that can modulate biological pathways.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-piperidin-4-yl-1H-pyrazole-4-carboxylate: Similar structure but different substitution pattern.
Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate: Contains a Boc-protected piperidine moiety.
Uniqueness
Methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and bioactive molecules.
Properties
IUPAC Name |
methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-15-10(14)9-6-8(12-13-9)7-2-4-11-5-3-7;/h6-7,11H,2-5H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLSFXDGJYCJOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=C1)C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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